molecular formula C16H24N4 B5676521 (3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine

(3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B5676521
M. Wt: 272.39 g/mol
InChI Key: HRKWNDNOSAUYKL-HIFRSBDPSA-N
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Description

(3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the pyrimidinyl moiety: This step may involve nucleophilic substitution reactions where the pyrimidinyl group is introduced onto the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine would depend on its specific interactions with molecular targets. This may involve binding to receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine: can be compared with other pyrrolidine derivatives that have similar structural features.

    Cyclopropyl-containing compounds: These compounds often exhibit unique chemical properties due to the strain in the cyclopropyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of cyclopropyl and pyrimidinyl groups, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3R,4S)-4-cyclopropyl-1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-19(2)15-9-20(8-13(15)11-3-4-11)16-7-14(12-5-6-12)17-10-18-16/h7,10-13,15H,3-6,8-9H2,1-2H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKWNDNOSAUYKL-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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